molecular formula C15H12F2N2O2 B2634820 N,N'-bis(2-fluorophenyl)propanediamide CAS No. 152167-97-0

N,N'-bis(2-fluorophenyl)propanediamide

Cat. No.: B2634820
CAS No.: 152167-97-0
M. Wt: 290.27
InChI Key: YBFCTDUWOLIFKW-UHFFFAOYSA-N
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Description

N,N'-bis(2-fluorophenyl)propanediamide is a symmetrical diamide derivative featuring two 2-fluorophenyl groups attached to the terminal nitrogen atoms of a propanediamide backbone. indicates commercial availability challenges, as the compound is listed as discontinued by suppliers, highlighting its niche use or synthesis complexity .

Properties

IUPAC Name

N,N'-bis(2-fluorophenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-10-5-1-3-7-12(10)18-14(20)9-15(21)19-13-8-4-2-6-11(13)17/h1-8H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFCTDUWOLIFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669351
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2-fluorophenyl)propanediamide typically involves the reaction of 2-fluoroaniline with malonic acid derivatives under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of N,N’-bis(2-fluorophenyl)propanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2-fluorophenyl)propanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(2-fluorophenyl)propanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(2-fluorophenyl)propanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets. Additionally, the compound may interfere with cellular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanediamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield Key Spectral Features (IR/NMR)
N,N'-bis(2-fluorophenyl)propanediamide 2-fluorophenyl C₁₅H₁₂F₂N₂O₂ 290.27 Not reported Not reported Inferred: C=O ~1675 cm⁻¹ (IR); δH ~7-8 ppm (aromatic)
2-Ethyl-N,N'-bis(2-hydroxyethyl)-1,3-propanediamide Ethyl, 2-hydroxyethyl C₉H₁₈N₂O₄ 218.25 113–114 81% ν(CO)=1636 cm⁻¹; δH 0.89 (CH₃), 8.01 (NH)
N,N'-bis(2-methoxyphenyl)propanediamide 2-methoxyphenyl C₁₉H₂₂N₂O₄ 342.39 120–122 96% ν(CO)=1655 cm⁻¹; δH 3.82 (OCH₃), 8.34 (NH)
N,N'-bis(4-chlorophenyl)propanediamide 4-chlorophenyl C₁₅H₁₂Cl₂N₂O₂ 323.18 Not reported Not reported δC 148.4 (ArC), 167.7 (CO)
2,2-dichloro-N,N'-bis(4-methylphenyl)propanediamide 4-methylphenyl, dichloro C₁₇H₁₆Cl₂N₂O₂ 357.23 Not reported Not reported Hazardous (skin/eye irritant)

Key Observations :

  • Electronic Effects : Fluorine’s electronegativity enhances electron-withdrawing properties compared to methoxy (electron-donating) or chloro (moderately withdrawing) groups. This affects hydrogen bonding and dipole interactions, influencing solubility and crystallinity.
  • Biological Activity : While direct evidence is lacking, chloro and methoxy derivatives are often explored for antimicrobial or metal-coordination properties, as seen in silver-specific ligands (e.g., 2-heptyl-N,N'-bis(2-hydroxyethyl)-1,3-propanediamide in ) .

Physicochemical Properties

  • Melting Points : Derivatives with hydroxyethyl groups (e.g., 2-ethyl-N,N'-bis(2-hydroxyethyl)-1,3-propanediamide, mp 113–114°C) exhibit lower melting points than aromatic analogs due to reduced crystallinity from flexible side chains .
  • Spectral Signatures :
    • IR : C=O stretches vary slightly: 1631–1675 cm⁻¹ for alkyl-substituted vs. ~1655 cm⁻¹ for aromatic derivatives.
    • NMR : Aromatic protons in 2-fluorophenyl derivatives are expected near δH 7–8 ppm, while methoxy groups resonate at δH 3.8–4.4 ppm .

Biological Activity

N,N'-bis(2-fluorophenyl)propanediamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorophenyl groups attached to a propanediamide backbone. The fluorine atoms enhance the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It interacts with specific molecular targets, potentially blocking enzyme activity by binding to their active sites. This inhibition can affect various cellular pathways, particularly those involved in inflammation and cancer progression.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory pathways, leading to reduced inflammation in experimental models.
  • Anticancer Properties : Preliminary research indicates potential anticancer effects, particularly in leukemia cells. The compound may induce apoptosis and cell cycle arrest in cancerous cells .
  • Enzyme Inhibition : It has been explored as a potential inhibitor of specific enzymes involved in disease processes, which could lead to therapeutic applications in various conditions.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain enzymes, leading to altered cellular responses. For instance, studies have shown that it can block the activity of enzymes linked to cancer cell proliferation.
  • Cytotoxicity in Cancer Cells : In vitro studies have indicated that the compound exhibits cytotoxic effects against leukemia cell lines. Treatment with this compound resulted in significant cell death and reduced viability of these cells, suggesting its potential as a chemotherapeutic agent .
  • Inflammation Models : Experimental models involving induced inflammation have shown that this compound can significantly reduce inflammatory markers, indicating its potential use in managing inflammatory diseases.

Comparative Analysis

PropertyThis compoundOther Similar Compounds
LipophilicityHighVaries
Enzyme Inhibition PotentialYesYes (varies by structure)
Anticancer ActivityYesYes (varies by structure)
Anti-inflammatory ActivityYesLimited in some similar compounds

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